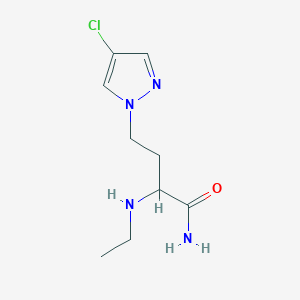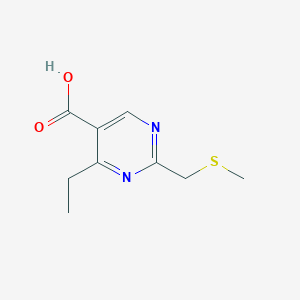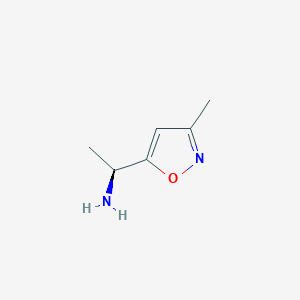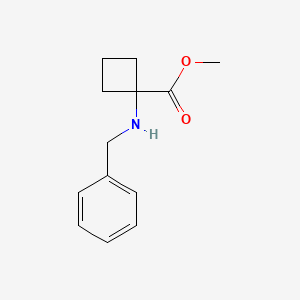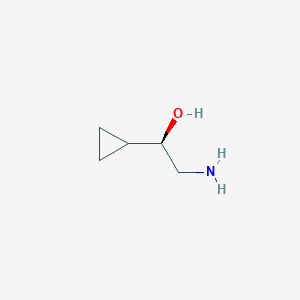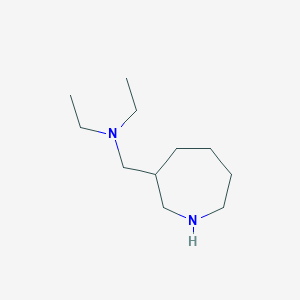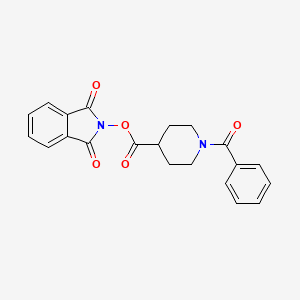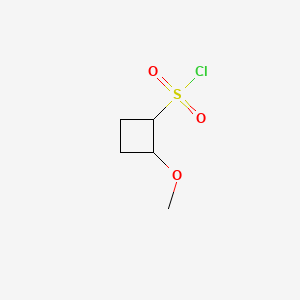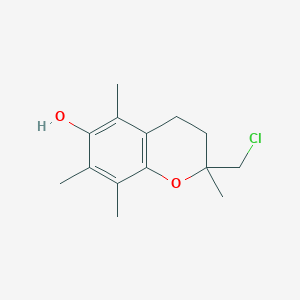![molecular formula C14H20ClNO2 B13571559 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a methoxy group and a spiro linkage between a benzopyran and a piperidine ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Spirocyclization: The spiro linkage is introduced by reacting the benzopyran intermediate with a piperidine derivative under specific conditions, such as the presence of a Lewis acid catalyst.
Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride may involve optimized reaction conditions, such as:
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Automated Synthesis: To ensure reproducibility and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in various biochemical processes, resulting in altered metabolic pathways.
Gene Expression Modulation: Influence on gene expression levels, leading to changes in protein synthesis and cellular functions.
類似化合物との比較
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride can be compared with other similar compounds, such as:
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]hydrochloride: Contains a morpholine ring instead of a piperidine ring.
4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-azepane]hydrochloride: Features an azepane ring instead of a piperidine ring.
The uniqueness of 4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]hydrochloride lies in its specific spirocyclic structure and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
4-methoxyspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-10-14(6-8-15-9-7-14)17-12-5-3-2-4-11(12)13;/h2-5,13,15H,6-10H2,1H3;1H |
InChIキー |
XLNLAUQUFDLITA-UHFFFAOYSA-N |
正規SMILES |
COC1CC2(CCNCC2)OC3=CC=CC=C13.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)
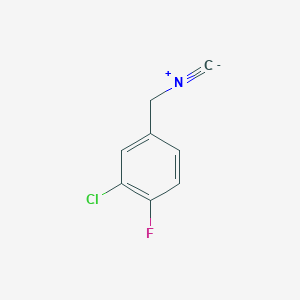

![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
